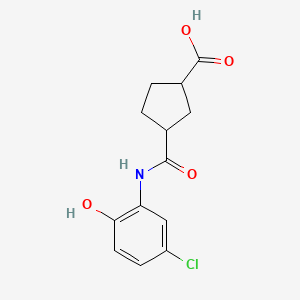

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid

Beschreibung

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a carbamoyl group linked to a 5-chloro-2-hydroxyphenyl substituent. The carboxylic acid moiety enhances hydrophilicity, while the chloro and hydroxyphenyl groups contribute to electronic effects and hydrogen-bonding capabilities.

Eigenschaften

IUPAC Name |

3-[(5-chloro-2-hydroxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4/c14-9-3-4-11(16)10(6-9)15-12(17)7-1-2-8(5-7)13(18)19/h3-4,6-8,16H,1-2,5H2,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCAKNXGVNRUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps:

Formation of the Chlorinated Phenol: The initial step involves the chlorination of 2-hydroxyphenol to produce 5-chloro-2-hydroxyphenol. This can be achieved using chlorine gas or sodium hypochlorite under controlled conditions.

Carbamoylation: The chlorinated phenol is then reacted with an isocyanate derivative to form the carbamoyl group. This step often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Cyclopentanecarboxylic Acid Formation: The final step involves the introduction of the cyclopentanecarboxylic acid moiety. This can be achieved through a cyclization reaction, where a suitable precursor undergoes ring closure in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic and carbamoyl groups allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Metcaraphen Hydrochloride

- Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride .

- Key Differences: Metcaraphen is an ester prodrug with a diethylaminoethyl ester and a 3,4-dimethylphenyl substituent. The target compound lacks the ester group and instead retains a free carboxylic acid, increasing polarity.

1-(4-Trifluoromethylphenyl)cyclopentanecarboxylic Acid

- Structure : Cyclopentanecarboxylic acid substituted with a 4-trifluoromethylphenyl group .

- Key Differences: The trifluoromethyl group is highly lipophilic and electron-withdrawing, contrasting with the target’s 5-chloro-2-hydroxyphenyl carbamoyl group. The absence of a carbamoyl group reduces hydrogen-bond donor capacity compared to the target compound.

1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid (CAS 92847-83-1)

- Structure : Cyclopentanecarboxylic acid with a 3-hydroxyphenyl substituent .

- Key Differences :

- The hydroxyl group is in the meta position (vs. ortho in the target), altering intramolecular interactions.

- Lacks both the carbamoyl linkage and chlorine atom, reducing steric and electronic complexity.

2-{[(3-Chlorophenyl)carbamoyl]methanesulfonyl}acetic Acid

- Structure : Acetic acid derivative with a sulfonyl group and 3-chlorophenylcarbamoyl .

- Key Differences :

- The sulfonyl group increases acidity compared to the target’s carboxylic acid.

- The 3-chlorophenyl group lacks the hydroxyl and 5-chloro substitution present in the target, modifying electronic and steric profiles.

Physicochemical Properties and Implications

Notes:

- Metcaraphen’s ester and hydrochloride salt increase bioavailability but reduce stability in acidic environments.

- The trifluoromethylphenyl derivative’s high logP suggests superior membrane permeability but poor aqueous solubility.

Biologische Aktivität

3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₃ClN₂O₃

- Molecular Weight : 284.70 g/mol

The compound features a cyclopentanecarboxylic acid core with a carbamoyl group substituted by a 5-chloro-2-hydroxyphenyl moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of related compounds have demonstrated effectiveness against multidrug-resistant pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, certain derivatives exhibited minimal inhibitory concentrations (MICs) that were significantly lower than traditional antibiotics like clindamycin .

| Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5-fluorobenzimidazole derivative | 4 |

| Enterococcus faecalis | Hydrazone derivative | 8 |

| Clostridioides difficile | Azole derivative | 16 |

These findings indicate that the structural modifications in related compounds can enhance their antimicrobial potency.

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds with similar structures have been evaluated for their anti-inflammatory effects. For example, phenyl derivatives have shown significant anti-inflammatory activity in various models, such as the xylene-induced ear swelling model in mice. Some compounds demonstrated effects comparable to established anti-inflammatory drugs like diclofenac sodium, but with reduced gastrointestinal side effects .

| Compound | Model | Effectiveness |

|---|---|---|

| II10 | Carrageenan-induced edema | Comparable to diclofenac |

| II11 | Xylene-induced ear swelling | Less GI side effects |

Case Studies

- Study on Antimicrobial Resistance : A study investigated the activity of several derivatives against multidrug-resistant strains. The results indicated that certain derivatives with a 5-chloro-2-hydroxyphenyl substituent were particularly effective against vancomycin-intermediate strains of S. aureus, suggesting that the structural features of these compounds are critical for their biological activity .

- Anti-inflammatory Evaluation : Another research effort focused on evaluating the anti-inflammatory potential of similar compounds using rat paw edema models. The results showed that some derivatives exhibited significant reductions in inflammation, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.